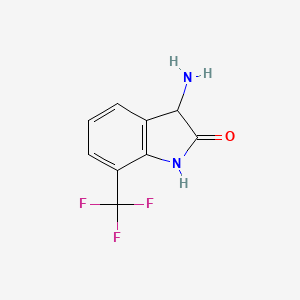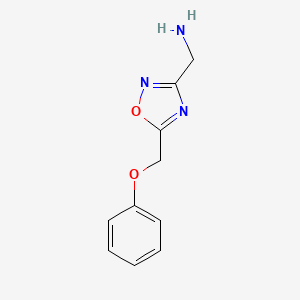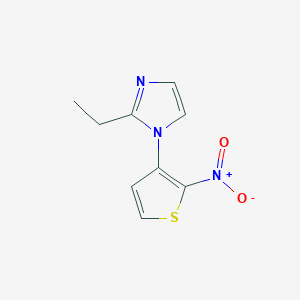
2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-imidazole is an organic compound that features a unique combination of an imidazole ring and a nitrothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced via a nitration reaction of thiophene, followed by coupling with the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the thiophene ring.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its imidazole ring which is known to interact with various biological targets.
Materials Science: The unique electronic properties of the nitrothiophene moiety make this compound a candidate for use in organic electronics and conductive polymers.
Biological Studies: The compound can be used as a probe to study the interactions of nitrothiophene derivatives with biological systems.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-imidazole would depend on its specific application. In medicinal chemistry, the imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrothiophene moiety can also participate in redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 2-Methyl-1-(2-nitrothiophen-3-yl)-1h-imidazole
- 2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-pyrazole
Comparison:
- 2-Methyl-1-(2-nitrothiophen-3-yl)-1h-imidazole: This compound is similar but has a methyl group instead of an ethyl group. The slight difference in the alkyl chain length can influence the compound’s physical properties and reactivity.
- 2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-pyrazole: This compound has a pyrazole ring instead of an imidazole ring. The difference in the heterocyclic ring can significantly affect the compound’s electronic properties and biological activity.
2-Ethyl-1-(2-nitrothiophen-3-yl)-1h-imidazole stands out due to its specific combination of an imidazole ring and a nitrothiophene moiety, which imparts unique electronic and chemical properties.
Propriétés
Formule moléculaire |
C9H9N3O2S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
2-ethyl-1-(2-nitrothiophen-3-yl)imidazole |
InChI |
InChI=1S/C9H9N3O2S/c1-2-8-10-4-5-11(8)7-3-6-15-9(7)12(13)14/h3-6H,2H2,1H3 |
Clé InChI |
VMBMCYBAEXXOPV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1C2=C(SC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




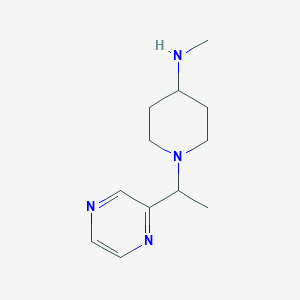
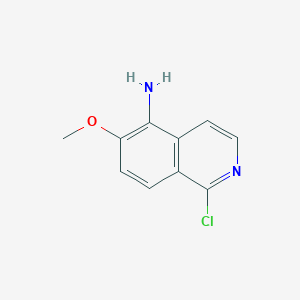
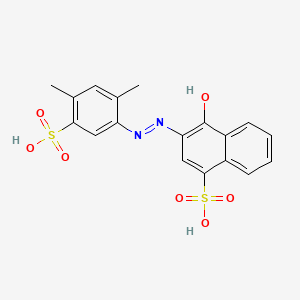
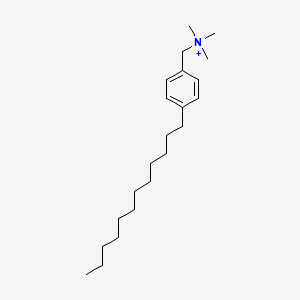


![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)
